![molecular formula C19H25N3O4S B2417925 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide CAS No. 878058-05-0](/img/structure/B2417925.png)
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide
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Description
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antifolate Agents and Antitumor Activity
Compounds with sulfonyl and pyrrolidinyl groups have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR), showing promise as antitumor agents. For example, a classical antifolate compound demonstrated excellent inhibition of human DHFR and significant antitumor activity against several tumor cells in culture, indicating potential applications in cancer therapy (Gangjee et al., 2007).
Antiallergic Agents
N-(pyridin-4-yl)-(indol-3-yl)alkylamides, possessing structural features similar to the acetamide moiety, have been explored for their antiallergic properties. These compounds were synthesized and evaluated for their potency against allergic reactions, with certain analogs showing significant antiallergic activity in assays and models, presenting a novel approach to allergy treatment (Menciu et al., 1999).
Glutaminase Inhibitors
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, sharing the acetamide linkage, have been synthesized and evaluated as glutaminase inhibitors. This research underscores the therapeutic potential of targeting glutaminase in cancer metabolism, with certain analogs exhibiting improved solubility and pharmacological profiles compared to BPTES (Shukla et al., 2012).
Antibacterial Compounds
Research into sulfonamido moiety-containing heterocyclic compounds has identified potential applications as antibacterial agents. Novel syntheses have led to compounds with high antibacterial activity, demonstrating the utility of these chemical motifs in addressing bacterial infections (Azab et al., 2013).
properties
IUPAC Name |
2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-2-9-20-18(23)14-27(25,26)17-12-22(16-8-4-3-7-15(16)17)13-19(24)21-10-5-6-11-21/h3-4,7-8,12H,2,5-6,9-11,13-14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERZVGCQRRIRIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide |
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